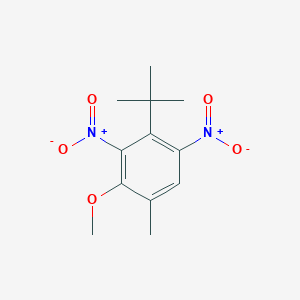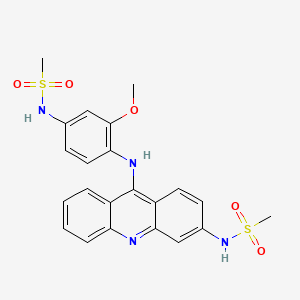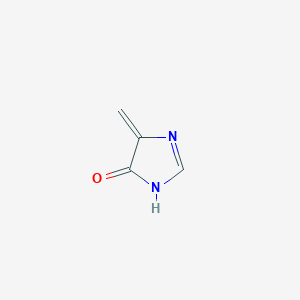![molecular formula C10H14Cl2SSi B14329202 {Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane CAS No. 103559-17-7](/img/structure/B14329202.png)
{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane: is an organosilicon compound that features a silicon atom bonded to a chloro group, a trimethylsilyl group, and a [(4-chlorophenyl)sulfanyl]methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane typically involves the reaction of [(4-chlorophenyl)sulfanyl]methyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the product is continuously removed, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding silane with a hydrogen atom replacing the chloro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various silyl ethers or silyl amines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding silane.
Applications De Recherche Scientifique
Chemistry: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of complex organosilicon compounds.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical applications due to their unique structural features.
Industry: In the materials science industry, this compound is used in the production of silicon-based materials, including coatings and adhesives. It is also used in the development of new polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The [(4-chlorophenyl)sulfanyl]methyl group can also participate in reactions, providing additional functionality to the compound.
Comparaison Avec Des Composés Similaires
Chloromethyl(trimethyl)silane: Similar in structure but lacks the [(4-chlorophenyl)sulfanyl] group.
(Chloromethyl)dimethylphenylsilane: Contains a phenyl group instead of the trimethylsilyl group.
(Chloromethyl)trimethylsilane: Lacks the [(4-chlorophenyl)sulfanyl] group.
Uniqueness: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane is unique due to the presence of both the [(4-chlorophenyl)sulfanyl] group and the trimethylsilyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and materials science.
Propriétés
Numéro CAS |
103559-17-7 |
|---|---|
Formule moléculaire |
C10H14Cl2SSi |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
[chloro-(4-chlorophenyl)sulfanylmethyl]-trimethylsilane |
InChI |
InChI=1S/C10H14Cl2SSi/c1-14(2,3)10(12)13-9-6-4-8(11)5-7-9/h4-7,10H,1-3H3 |
Clé InChI |
IITXVAHTAPLNGJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(SC1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)



![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)

![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)

